molecular formula C20H23N5O4 B2749948 3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896803-30-8

3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2749948
CAS No.: 896803-30-8
M. Wt: 397.435
InChI Key: HSVRMEDOLPFQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation in Antidepressant Agents

A series of derivatives similar to the requested chemical structure were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These studies aimed to identify potent ligands for serotonin receptors (5-HT1A/5-HT7) with potential applications as antidepressant agents. Preliminary pharmacological in vivo studies demonstrated the antidepressant potential in selected compounds, highlighting the significance of these derivatives in leading compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Regioselective Synthesis of 1-Desazapurine

The reagent 3-methoxalylchromone was used for the regioselective synthesis of a set of imidazo(4,5-b)pyridines (1-desazapurines), showcasing the utility of similar structures in drug design and medicinal chemistry. These compounds are considered potent pharmacophores and have wide applications in medicinal chemistry due to their purine isosteres properties (Ostrovskyi et al., 2011).

Antiviral Activity of Imidazo[1,2-a]-s-triazine Nucleosides

Research on imidazo[1,2-a]-s-triazine nucleosides, which share a core similarity with the requested structure, showed the synthesis of new classes of purine analogues with potential antiviral activity. These compounds were tested against various viruses, including herpes and rhinovirus, indicating their relevance in antiviral research (Kim et al., 1978).

A(3) Adenosine Receptor Antagonists

Structural analogues were explored for their potential as A(3) adenosine receptor antagonists. These studies involved evaluating the effect of different substitutions at specific positions on the core structure to improve potency and hydrophilicity, contributing to the understanding of receptor affinity and guiding the design of new molecules for therapeutic applications (Baraldi et al., 2008).

Properties

IUPAC Name

2-(2-methoxyethyl)-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(27)23(18(16)26)9-10-28-4)21-19(25)24(12)14-7-6-8-15(11-14)29-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVRMEDOLPFQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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